molecular formula C18H22ClNO2 B12783877 6-(1-(Methylamino)-3-phenylpropyl)-1,4-benzodioxane hydrochloride CAS No. 130431-19-5

6-(1-(Methylamino)-3-phenylpropyl)-1,4-benzodioxane hydrochloride

Cat. No.: B12783877
CAS No.: 130431-19-5
M. Wt: 319.8 g/mol
InChI Key: VLYIVGVZSNUNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-(Methylamino)-3-phenylpropyl)-1,4-benzodioxane hydrochloride is a synthetic compound with a complex molecular structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzodioxane ring fused with a phenylpropylamine moiety, making it a unique and interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-(Methylamino)-3-phenylpropyl)-1,4-benzodioxane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4-benzodioxane with a suitable phenylpropylamine derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and the product is purified through crystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1-(Methylamino)-3-phenylpropyl)-1,4-benzodioxane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(1-(Methylamino)-3-phenylpropyl)-1,4-benzodioxane hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(1-(Methylamino)-3-phenylpropyl)-1,4-benzodioxane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with similar structural features.

    Methylphenidate: A stimulant with a related phenylpropylamine structure.

    Betahistine: An antivertigo agent with a similar amine group.

Uniqueness

6-(1-(Methylamino)-3-phenylpropyl)-1,4-benzodioxane hydrochloride is unique due to its benzodioxane ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

CAS No.

130431-19-5

Molecular Formula

C18H22ClNO2

Molecular Weight

319.8 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-3-phenylpropan-1-amine;hydrochloride

InChI

InChI=1S/C18H21NO2.ClH/c1-19-16(9-7-14-5-3-2-4-6-14)15-8-10-17-18(13-15)21-12-11-20-17;/h2-6,8,10,13,16,19H,7,9,11-12H2,1H3;1H

InChI Key

VLYIVGVZSNUNKU-UHFFFAOYSA-N

Canonical SMILES

CNC(CCC1=CC=CC=C1)C2=CC3=C(C=C2)OCCO3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.